

Application Note: FT-IR Spectroscopic Analysis of 5-Cyano-2-methylbenzylamine

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Compound of Interest

Compound Name: 5-Cyano-2-methylbenzylamine

Cat. No.: B15329506

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Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **5-Cyano-2-methylbenzylamine**, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its primary functional groups—cyano, primary amine, and substituted aromatic ring—are identified and tabulated. A comprehensive protocol for sample preparation and spectral acquisition is provided, ensuring reproducible and high-quality data for structural elucidation and quality control purposes.

Introduction

5-Cyano-2-methylbenzylamine is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure comprises a substituted benzene ring with a cyano group and a methylbenzylamine moiety. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of organic molecules.^{[1][2]} By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational modes of the chemical bonds present.^[1] This note provides a detailed guide to the FT-IR analysis of **5-Cyano-2-methylbenzylamine**, outlining the expected absorption bands and a standardized protocol for analysis.

Materials and Methods

Instrumentation

A standard laboratory FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used for analysis. The instrument was fitted with an Attenuated Total Reflectance (ATR) accessory containing a diamond crystal.

Sample Preparation

A small quantity of **5-Cyano-2-methylbenzylamine** (liquid or solid) was placed directly onto the ATR crystal. For solid samples, sufficient pressure was applied using the instrument's clamp to ensure good contact between the sample and the crystal surface.

Spectral Acquisition

The FT-IR spectrum was recorded in the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a spectral resolution of 4 cm^{-1} to ensure a high signal-to-noise ratio.

Results and Discussion

The FT-IR spectrum of **5-Cyano-2-methylbenzylamine** is characterized by the absorption bands corresponding to its distinct functional groups. The key vibrational modes are summarized in Table 1.

Table 1: Characteristic FT-IR Absorption Bands of **5-Cyano-2-methylbenzylamine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3400 - 3300	N-H Asymmetric & Symmetric Stretching	Primary Amine (-NH ₂)	Medium
3100 - 3000	C-H Stretching	Aromatic (Ar-H)	Medium
2960 - 2850	C-H Stretching	Methyl (-CH ₃)	Medium
2230 - 2210	C≡N Stretching	Cyano/Nitrile (-C≡N)	Sharp, Strong
1620 - 1580	N-H Bending (Scissoring)	Primary Amine (-NH ₂)	Medium
1600 - 1450	C=C Stretching	Aromatic Ring	Medium
1470 - 1430	C-H Bending	Methyl (-CH ₃)	Medium
1300 - 1000	C-N Stretching	Aryl Amine	Medium
900 - 675	C-H Out-of-Plane Bending	Substituted Benzene	Strong

The presence of a sharp, strong absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the cyano group. The primary amine is identified by the characteristic pair of medium intensity peaks in the 3400-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations, as well as the N-H bending vibration around 1620-1580 cm⁻¹. Aromatic C-H stretching is observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2960-2850 cm⁻¹ region. The in-plane C=C stretching vibrations of the benzene ring are typically found in the 1600-1450 cm⁻¹ range. Finally, strong bands in the fingerprint region (900-675 cm⁻¹) are indicative of the substitution pattern on the benzene ring.

Conclusion

FT-IR spectroscopy is a powerful and efficient tool for the structural confirmation of **5-Cyano-2-methylbenzylamine**. The characteristic absorption bands of the cyano, primary amine, and substituted aromatic functionalities provide a clear and unambiguous identification of the

compound. The protocol outlined in this application note serves as a reliable method for routine analysis in research and quality control settings.

Experimental Protocols

Protocol 1: FT-IR Analysis of **5-Cyano-2-methylbenzylamine** using ATR

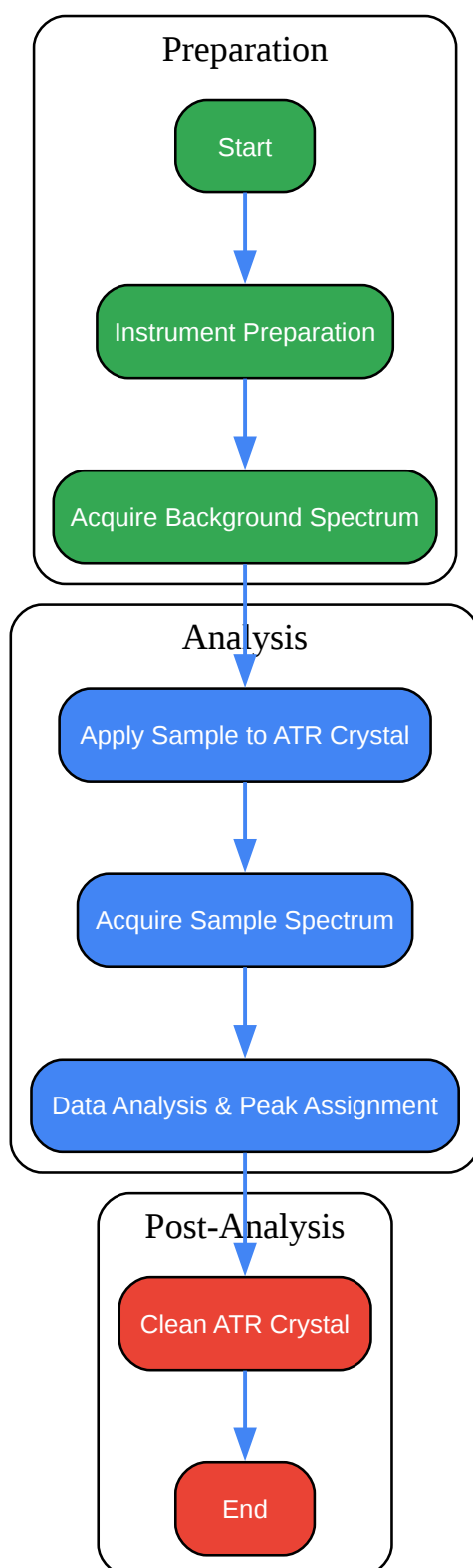
1. Objective: To obtain a high-quality FT-IR spectrum of **5-Cyano-2-methylbenzylamine** for structural identification.

2. Materials:

- FT-IR Spectrometer with ATR accessory
- **5-Cyano-2-methylbenzylamine** sample
- Spatula
- Lint-free wipes
- Isopropyl alcohol

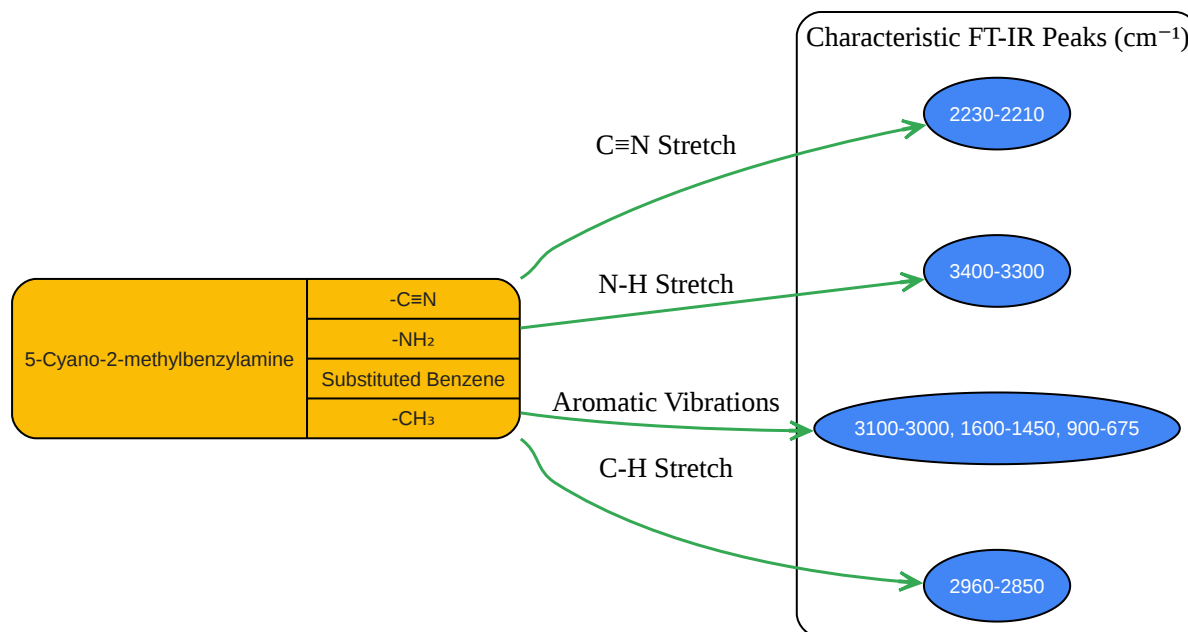
3. Procedure:

Visualizations



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Caption: Experimental workflow for FT-IR analysis.



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Caption: Correlation of functional groups to FT-IR peaks.

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References

- 1. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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